

An In-depth Technical Guide to Benzyl-PEG14alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzyl-PEG14-alcohol	
Cat. No.:	B11928036	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl-PEG14-alcohol**, a heterobifunctional linker molecule increasingly utilized in advanced drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, synthesis, and applications, offering structured data and methodologies to support research and development efforts.

Core Molecular Data

Benzyl-PEG14-alcohol is a polyethylene glycol (PEG)-based molecule featuring a benzyl ether at one terminus and a primary alcohol at the other. The PEG chain, comprising 14 ethylene glycol units, imparts hydrophilicity and favorable pharmacokinetic characteristics to conjugated molecules.

Property	Value	Source
Molecular Formula	C35H64O15	[1]
Molecular Weight	724.87 g/mol	[1]

Physicochemical Properties



The properties of **Benzyl-PEG14-alcohol** are largely defined by its constituent parts: the hydrophobic benzyl group and the hydrophilic PEG chain.

Property	Description	Notes
Solubility	Benzyl-PEG14-alcohol is expected to have good solubility in a range of organic solvents and aqueous solutions. The long PEG chain enhances water solubility.	The benzyl group provides some hydrophobic character, making it soluble in solvents like dichloromethane and chloroform.
Stability	The molecule is relatively stable under standard laboratory conditions. The benzyl ether can be cleaved under acidic conditions or through catalytic hydrogenolysis. The PEG chain itself can be susceptible to oxidative degradation, a process that can be expedited by heat, light, and the presence of transition metals.	For long-term storage, it is recommended to keep the solid compound at -20°C under an inert atmosphere. Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid multiple freeze-thaw cycles.

Synthesis and Purification

The synthesis of **Benzyl-PEG14-alcohol** typically involves the Williamson ether synthesis, where benzyl chloride is reacted with the mono-anion of PEG14 under basic conditions.

General Synthesis Protocol

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve polyethylene glycol (with 14 repeating units) in a suitable anhydrous solvent such as tetrahydrofuran (THF).
- Deprotonation: Add a strong base, such as sodium hydride, to the solution at 0°C to deprotonate one of the terminal hydroxyl groups of the PEG.



- Benzylation: Slowly add benzyl chloride to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the product into an organic solvent like dichloromethane.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a common and effective method.

Parameter	Recommended Conditions
Column	C18 stationary phase
Mobile Phase A	Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B	Acetonitrile with 0.1% TFA
Gradient	A linear gradient of increasing Mobile Phase B (e.g., 30% to 70% over 30 minutes)
Detection	UV at 254 nm (to detect the benzyl group)

Applications in Drug Development

Benzyl-PEG14-alcohol is a key building block in the synthesis of more complex biomolecules, most notably as a linker in PROTACs. The benzyl group serves as a stable protecting group for one end of the linker, while the terminal alcohol can be activated for conjugation to a ligand for a target protein or an E3 ubiquitin ligase.

Role in PROTACs



PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The length and flexibility of the PEG14 chain in **Benzyl-PEG14-alcohol** can be advantageous in optimizing the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Experimental Protocol: Synthesis of a PROTAC using Benzyl-PEG14-alcohol

This protocol outlines a general strategy for incorporating **Benzyl-PEG14-alcohol** into a PROTAC.

- Activation of the Terminal Alcohol: The terminal hydroxyl group of Benzyl-PEG14-alcohol is activated to facilitate coupling. A common method is tosylation:
 - Dissolve Benzyl-PEG14-alcohol in anhydrous dichloromethane under an inert atmosphere.
 - Add triethylamine, followed by the dropwise addition of p-toluenesulfonyl chloride.
 - Stir the reaction at room temperature for 12-24 hours.
 - Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry and concentrate.
- Conjugation to the First Ligand: The activated Benzyl-PEG14-linker is then reacted with the first binding ligand (either for the target protein or the E3 ligase), typically through a nucleophilic substitution reaction.
- Deprotection of the Benzyl Group: The benzyl group is removed to expose a hydroxyl group at the other end of the linker. This is commonly achieved through catalytic hydrogenolysis (e.g., using palladium on carbon and a hydrogen source).
- Activation of the Newly Exposed Alcohol: The newly deprotected alcohol is then activated (e.g., via tosylation or conversion to a mesylate).

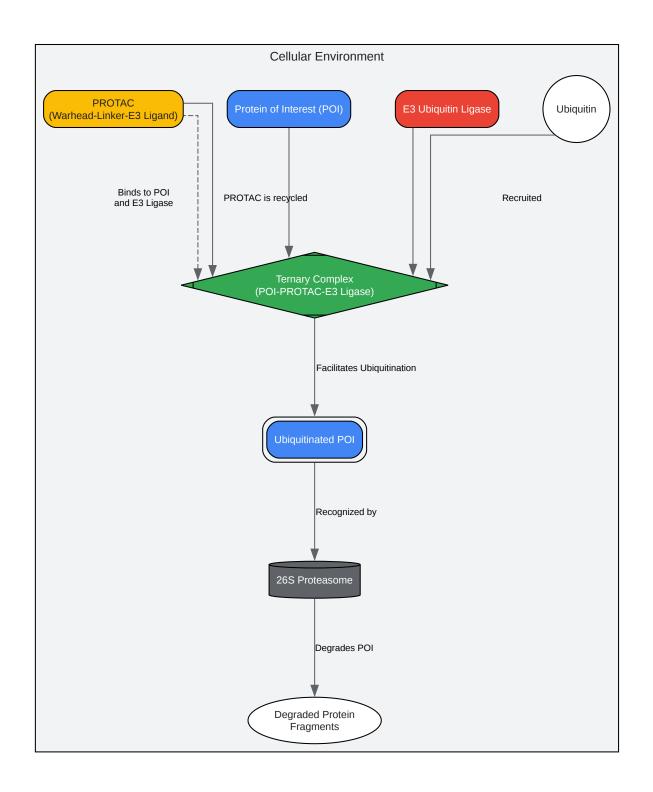


- Conjugation to the Second Ligand: The activated linker-ligand conjugate is then reacted with the second binding ligand to complete the PROTAC synthesis.
- Purification: The final PROTAC is purified to a high degree using preparative HPLC.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.





Click to download full resolution via product page

Caption: General mechanism of PROTAC-mediated protein degradation.



This guide provides foundational information for researchers working with **Benzyl-PEG14-alcohol**. The provided protocols are general and may require optimization based on the specific properties of the molecules being conjugated. Careful characterization of all intermediates and the final product is essential for successful drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl-PEG14-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928036#benzyl-peg14-alcohol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com